Xenon difluoride

Overview

Description

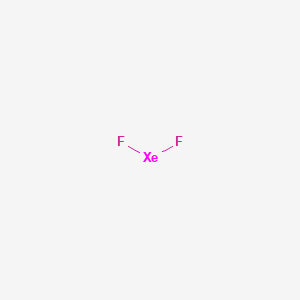

Xenon difluoride is a chemical compound with the formula XeF₂. It is one of the most stable xenon compounds and is known for its powerful fluorinating properties. This compound is a dense, colorless crystalline solid with a nauseating odor and low vapor pressure. It is moisture-sensitive and decomposes on contact with water vapor .

Mechanism of Action

Target of Action

Xenon difluoride is a powerful fluorinating agent . Its primary targets are organic compounds, where it introduces fluorine atoms .

Mode of Action

This compound interacts with its targets by donating fluorine atoms. This interaction results in the fluorination of the target compound .

Biochemical Pathways

It’s known that the compound can react with water vapor to form hydrofluoric acid . This suggests that in the presence of moisture, this compound could potentially affect biochemical pathways involving water or hydroxyl groups.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that the compound is moisture-sensitive and decomposes on contact with water vapor . This suggests that its bioavailability could be influenced by the presence of moisture.

Result of Action

The primary result of this compound’s action is the fluorination of target compounds . This can change the properties of the target compound, potentially making it more reactive, stable, or altering its biological activity.

Action Environment

The action of this compound is influenced by environmental factors such as moisture and temperature. The compound is moisture-sensitive and decomposes on contact with water vapor . It’s also known that this compound can be destroyed by heating, resulting in the release of pure substances fluorine and xenon . Therefore, both moisture and temperature can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xenon difluoride can be synthesized by heating a mixture of xenon and fluorine gases in a sealed nickel vessel at approximately 400°C. The reaction is as follows:

Xe+F2→XeF2

Another method involves the reaction of dioxygen difluoride with xenon at around 118°C to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation, utilizing controlled environments to ensure the safety and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Xenon difluoride undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in several reactions.

Reduction: It can be reduced to xenon and fluorine under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in organic synthesis

Common Reagents and Conditions:

Fluorinating Agents: this compound is used as a fluorinating agent in organic synthesis.

Reaction Conditions: Reactions involving this compound often require controlled temperatures and inert atmospheres to prevent decomposition

Major Products:

Fluorinated Compounds: this compound is used to produce various fluorinated organic compounds.

Hydrofluoric Acid: It reacts with moisture to form hydrofluoric acid

Scientific Research Applications

Xenon difluoride has a wide range of applications in scientific research:

Chemistry: It is used as a fluorinating agent in the synthesis of complex organic molecules.

Biology: this compound is employed in the preparation of radiopharmaceuticals for positron emission tomography.

Medicine: It is used in the synthesis of compounds for medical imaging and diagnostic purposes.

Industry: this compound is utilized in the production of microelectromechanical systems due to its high etch rate and ability to etch silicon without external energy or ion bombardment .

Comparison with Similar Compounds

Xenon Tetrafluoride (XeF₄): Another stable xenon compound with four fluorine atoms.

Xenon Hexafluoride (XeF₆): A xenon compound with six fluorine atoms .

Uniqueness: Xenon difluoride is unique due to its stability and powerful fluorinating properties. It is more stable than xenon tetrafluoride and xenon hexafluoride, making it a preferred choice for certain applications. Its ability to act as both a fluorinating and oxidizing agent further distinguishes it from other xenon compounds .

Biological Activity

Xenon difluoride (XeF₂) is a compound of xenon, a noble gas, and fluorine. Although xenon itself is generally considered biologically inert, the introduction of fluorine alters its chemical properties, leading to potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a colorless gas at room temperature and exhibits unique properties that make it useful in various chemical reactions, particularly in organic synthesis. Its ability to introduce fluorine into organic compounds has garnered interest in medicinal chemistry due to the influence of fluorine on biological activity.

Mechanisms of Biological Activity

-

Protein Binding and Interaction :

Recent studies have identified xenon as a potential ligand for various proteins, suggesting that this compound may interact with biological macromolecules. For example, molecular docking studies have indicated that xenon can bind to enzymes such as arginase and carbonic anhydrase, which are involved in critical physiological processes. The binding affinity of xenon to these proteins suggests a possible regulatory role in metabolic pathways . -

Anti-Addictive Properties :

Xenon has been reported to exhibit neuroprotective effects and may play a role in reducing addictive behaviors. Research indicates that xenon's mechanism may involve antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function . -

Anesthetic Effects :

Xenon is known for its anesthetic properties, which have been attributed to its action on central nervous system receptors. The inhalation of xenon can induce anesthesia without the side effects commonly associated with traditional anesthetics .

Case Study 1: Protein Target Identification

A study conducted by researchers aimed to identify potential protein targets for xenon using in silico methods. This research highlighted several proteins where xenon binding could influence biological functions:

| Protein | Medical Application | Binding Energy (kcal/mol) | Distance Xe-ligand (Å) |

|---|---|---|---|

| Arginase II | Erectile dysfunction, cardiovascular health | -1.65 | 0.2 |

| Carbonic Anhydrase | Respiratory function | -1.5 | 0.4 |

This table summarizes the binding characteristics of xenon with specific proteins that could lead to therapeutic applications in treating conditions like erectile dysfunction and respiratory diseases .

Case Study 2: Synthesis and Radiolabeling

Research has also explored the synthesis of radiolabeled this compound for use in medical imaging techniques such as Positron Emission Tomography (PET). The compound [^18F]XeF₂ was synthesized through reactions involving fluoride ions and this compound, demonstrating its potential as a radiolabeling agent . This application highlights the compound's utility in tracking biological processes non-invasively.

Potential Therapeutic Applications

Given its unique properties, this compound may have several therapeutic applications:

- Drug Development : The ability of this compound to modify organic compounds could lead to the development of new pharmaceuticals with enhanced efficacy due to the presence of fluorine.

- Neuroprotection : Its neuroprotective properties suggest potential applications in treating neurodegenerative diseases or conditions involving excitotoxicity.

- Anesthesia : As an anesthetic agent, xenon's unique profile offers a promising alternative to traditional anesthetics with fewer side effects.

Properties

IUPAC Name |

difluoroxenon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2Xe/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGELFKKMDLGCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Xe | |

| Record name | xenon difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065590 | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline powder; [MSDSonline] | |

| Record name | Xenon difluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13709-36-9 | |

| Record name | Xenon difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenon difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XENON DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6POJ14981P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Xenon difluoride (XeF2) is a powerful oxidizing and fluorinating agent. Its primary mode of action involves single electron transfer (SET) [, ] and electrophilic addition [, ], depending on the reaction conditions and substrates.

ANone:

- Spectroscopy: Shows characteristic bands in infrared (IR) and Raman spectra, useful for identifying the compound and studying its interactions [, , ]. The ultraviolet (UV) spectrum reveals its absorption characteristics, particularly relevant to its photodissociation [].

ANone: XeF2 exhibits high selectivity in its reactions, making it valuable for material processing.

ANone:

ANone: Computational studies have been instrumental in understanding the reactivity and behavior of XeF2.

ANone: While XeF2 itself has limited structural variations, SAR studies primarily focus on the substrates it interacts with.

ANone:

ANone:

- Discovery: XeF2 was the first binary noble gas compound discovered, marking a breakthrough in challenging the inert nature of noble gases [].

- Fluorination Studies: Extensive research focused on understanding XeF2's reactivity as a fluorinating agent for various organic and inorganic substrates [, , , , , , , ].

- Microfabrication Applications: XeF2's unique etching properties led to its widespread use in microfabrication, enabling the development of MEMS and other micro-devices [, , , ].

ANone:

- Chemistry & Materials Science: XeF2 bridges synthetic chemistry and materials science, enabling the creation of novel fluorinated materials and micro-devices [, , , , ].

- Chemistry & Physics: The discovery and study of XeF2 pushed the boundaries of fundamental chemistry and expanded our understanding of chemical bonding, particularly involving noble gases [, , , , ].

- Physics & Engineering: XeF2's application in microfabrication requires a synergy of physics and engineering principles to design, control, and optimize etching processes for specific device applications [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.